4-(2-Methylimidazo[2,1-b][1,3]thiazol-6-yl)aniline
Overview
Description
4-(2-Methylimidazo[2,1-b][1,3]thiazol-6-yl)aniline is a heterocyclic compound that features both imidazole and thiazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methylimidazo[2,1-b][1,3]thiazol-6-yl)aniline typically involves the condensation of 2-aminobenzothiazole with appropriate aldehydes or ketones under acidic or basic conditions. One efficient method involves a catalyst-free microwave-assisted procedure, which provides rapid access to functionalized benzo[d]imidazo[2,1-b]thiazoles under mild conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(2-Methylimidazo[2,1-b][1,3]thiazol-6-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) and nucleophiles like amines or thiols are employed.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, such as sulfoxides, sulfones, and halogenated analogs.
Scientific Research Applications
4-(2-Methylimidazo[2,1-b][1,3]thiazol-6-yl)aniline has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its role in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(2-Methylimidazo[2,1-b][1,3]thiazol-6-yl)aniline involves its interaction with specific molecular targets. For instance, it has been studied as an inverse agonist of the ghrelin receptor, where it undergoes oxidative metabolism to form reactive species that interact with the receptor . The compound’s bioactivation involves oxidative desulfation, possibly through thiazole ring epoxidation as the rate-limiting step .
Comparison with Similar Compounds
Similar Compounds
- (2-Methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)methanamine hydrochloride
- 4-(3-Methylimidazo[2,1-b][1,3]thiazol-6-yl)aniline
Uniqueness
4-(2-Methylimidazo[2,1-b][1,3]thiazol-6-yl)aniline is unique due to its specific structural configuration, which combines the properties of both imidazole and thiazole rings. This dual functionality allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in scientific research.
Properties
IUPAC Name |
4-(2-methylimidazo[2,1-b][1,3]thiazol-6-yl)aniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3S/c1-8-6-15-7-11(14-12(15)16-8)9-2-4-10(13)5-3-9/h2-7H,13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNBXWJLRHIDISD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C=C(N=C2S1)C3=CC=C(C=C3)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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